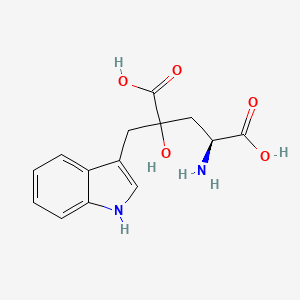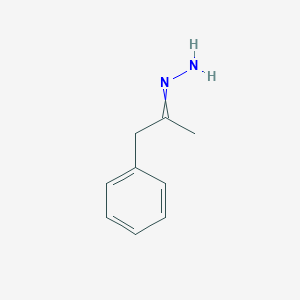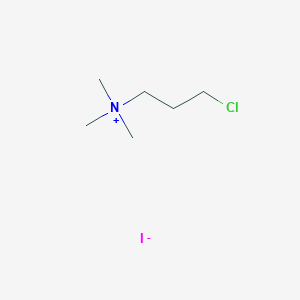
(4S)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid is a complex organic compound that features an indole moiety, an amino group, and a hydroxypentanedioic acid structure
准备方法
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed Larock indole synthesis, which is used to create the indole unit . This is followed by a series of amination and activation reactions to introduce the amino and hydroxypentanedioic acid groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
(4S)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized using strong oxidizing agents.
Reduction: The amino group can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions at the indole ring and the amino group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents and nucleophiles can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .
科学研究应用
Chemistry
In chemistry, (4S)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in cellular processes. The indole moiety is known to interact with various biological targets, making it a valuable tool for studying protein-ligand interactions and enzyme mechanisms .
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Its structure suggests it could be a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies .
Industry
In industry, this compound is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals and agrochemicals. Its versatility makes it a valuable component in the production of high-performance materials and active pharmaceutical ingredients .
作用机制
The mechanism of action of (4S)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing processes such as inflammation, cell proliferation, and apoptosis .
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
What sets (4S)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid apart is its combination of an indole moiety with an amino and hydroxypentanedioic acid group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications .
属性
分子式 |
C14H16N2O5 |
|---|---|
分子量 |
292.29 g/mol |
IUPAC 名称 |
(4S)-4-amino-2-hydroxy-2-(1H-indol-3-ylmethyl)pentanedioic acid |
InChI |
InChI=1S/C14H16N2O5/c15-10(12(17)18)6-14(21,13(19)20)5-8-7-16-11-4-2-1-3-9(8)11/h1-4,7,10,16,21H,5-6,15H2,(H,17,18)(H,19,20)/t10-,14?/m0/s1 |
InChI 键 |
RMLYXMMBIZLGAQ-XLLULAGJSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C[C@@H](C(=O)O)N)(C(=O)O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(CC(C(=O)O)N)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11749114.png)
![1-ethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11749122.png)
![N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11749131.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11749132.png)
![1-(butan-2-yl)-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11749146.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(2-methoxyphenyl)methyl]amine](/img/structure/B11749147.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11749151.png)


![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11749160.png)
![1-(4-Fluoro-phenyl)-3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11749163.png)
![3-methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11749168.png)


